molecular formula C14H9FO4 B6401145 2-(4-Carboxyphenyl)-5-fluorobenzoic acid CAS No. 1261905-16-1

2-(4-Carboxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6401145
CAS No.: 1261905-16-1
M. Wt: 260.22 g/mol
InChI Key: FNWDSNYJILMQGS-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-5-fluorobenzoic acid is a bifunctional aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 5-position and a 4-carboxyphenyl group at the 2-position. Its molecular formula is C₁₄H₉FO₄, with a molecular weight of 268.22 g/mol (estimated). This compound is primarily utilized in organic synthesis and pharmaceutical research due to its dual carboxylic acid groups, which enhance reactivity and enable diverse derivatization. Key properties include:

  • Acidity: The electron-withdrawing fluorine and adjacent carboxylic groups lower the pKa compared to unsubstituted benzoic acids.
  • Applications: Potential use in metal-organic frameworks (MOFs), drug intermediates, and biochemical probes .

Properties

IUPAC Name

2-(4-carboxyphenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-10-5-6-11(12(7-10)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDSNYJILMQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689917
Record name 4-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-16-1
Record name 4-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoic acid derivative followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Carboxyphenyl)-5-fluorobenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-(4-Carboxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxyphenyl group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its specific application and the target molecules involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 2-(4-carboxyphenyl)-5-fluorobenzoic acid with structurally similar compounds:

Compound Name CAS Number Molecular Formula Substituents Key Differences Predicted pKa Toxicity Profile (GHS)
This compound 1355247-36-7 C₁₄H₉FO₄ 5-fluoro, 2-(4-carboxyphenyl) Reference compound ~2.8–3.2* Acute Toxicity 4, Skin Irritant 2
2-(4-Carboxyphenyl)-4-fluorobenzoic acid 1261931-01-4 C₁₄H₉FO₄ 4-fluoro, 2-(4-carboxyphenyl) Fluorine position alters electronic effects N/A Data not available
2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid 1181596-14-4 C₁₃H₇Cl₂FO₂ 5-fluoro, 2-(2,5-dichlorophenyl) Chlorine substituents increase lipophilicity N/A Not classified
5-(4-Cyanophenyl)-2-fluorobenzoic acid 1261977-82-5 C₁₄H₈FNO₂ 2-fluoro, 5-(4-cyanophenyl) Cyano group enhances metabolic stability ~3.5 Acute Toxicity 3
2-(Carboxymethyl)-5-fluorobenzoic acid 583880-95-9 C₁₀H₇FO₄ 5-fluoro, 2-(carboxymethyl) Shorter alkyl chain reduces steric hindrance ~3.0 Acute Toxicity 4, Eye Irritant 2A

*Predicted based on analogs in .

Key Observations :

  • Fluorine Position : Moving the fluorine from the 5- to 4-position (e.g., 2-(4-carboxyphenyl)-4-fluorobenzoic acid) may reduce electron-withdrawing effects, slightly raising pKa.
  • Substituent Effects: Chlorine or cyano groups (e.g., 2-(2,5-dichlorophenyl)-5-fluorobenzoic acid) increase lipophilicity, affecting bioavailability and membrane permeability.
  • Toxicity: Carboxymethyl derivatives (e.g., 2-(carboxymethyl)-5-fluorobenzoic acid) exhibit higher acute oral toxicity compared to cyanophenyl analogs .

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